molecular formula C26H22N2O3S B12446142 N-(3-methoxyphenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide

N-(3-methoxyphenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide

Cat. No.: B12446142
M. Wt: 442.5 g/mol
InChI Key: IWRGTEXVNUGBGC-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties and biological activities .

Chemical Reactions Analysis

N-(3-methoxyphenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Scientific Research Applications

N-(3-methoxyphenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

N-(3-methoxyphenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide can be compared with other thiophene derivatives such as:

  • Tipepidine
  • Tiquizium Bromides
  • Timepidium Bromide
  • Dorzolamide
  • Tioconazole
  • Citizolam
  • Sertaconazole Nitrate
  • Benocyclidine

These compounds share the thiophene nucleus but differ in their substituents and biological activities, making each unique in its applications and properties .

Properties

Molecular Formula

C26H22N2O3S

Molecular Weight

442.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-4-phenyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxamide

InChI

InChI=1S/C26H22N2O3S/c1-31-21-14-8-13-20(16-21)27-25(30)24-22(19-11-6-3-7-12-19)17-32-26(24)28-23(29)15-18-9-4-2-5-10-18/h2-14,16-17H,15H2,1H3,(H,27,30)(H,28,29)

InChI Key

IWRGTEXVNUGBGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(SC=C2C3=CC=CC=C3)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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